REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[C:7](=[O:22])[C:8]2[C:13]([C:14]=1[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)=[CH:12][CH:11]=[C:10]([OH:21])[CH:9]=2)=[O:5])[CH3:2].C(=O)([O-])[O-].[K+].[K+].[I-].[Na+].Br[CH2:32][CH2:33][CH2:34][C:35]1[CH:40]=[CH:39][CH:38]=[CH:37][CH:36]=1>CN(C)C=O>[CH2:1]([O:3][C:4]([C:6]1[C:7](=[O:22])[C:8]2[C:13]([C:14]=1[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)=[CH:12][CH:11]=[C:10]([O:21][CH2:32][CH2:33][CH2:34][C:35]1[CH:40]=[CH:39][CH:38]=[CH:37][CH:36]=1)[CH:9]=2)=[O:5])[CH3:2] |f:1.2.3,4.5|
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Name
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6-Hydroxy-1-oxo-3-phenyl-1H-indene-2-carboxylate ethyl ester
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Quantity
|
2 g
|
Type
|
reactant
|
Smiles
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C(C)OC(=O)C=1C(C2=CC(=CC=C2C1C1=CC=CC=C1)O)=O
|
Name
|
|
Quantity
|
1.41 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
|
200 mg
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
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Name
|
|
Quantity
|
100 mL
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Type
|
solvent
|
Smiles
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CN(C=O)C
|
Name
|
|
Quantity
|
2.01 mL
|
Type
|
reactant
|
Smiles
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BrCCCC1=CC=CC=C1
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Control Type
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AMBIENT
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Setpoint
|
60 °C
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Type
|
CUSTOM
|
Details
|
at room temperature, was stirred for 12 hours at 60° C.
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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WASH
|
Details
|
washed with saturated ammonium chloride
|
Type
|
CUSTOM
|
Details
|
The organic layer obtained
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Type
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EXTRACTION
|
Details
|
by extracting the reaction mixture with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
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Details
|
was dried over anhydrous magnesium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography (ethyl acetate:hexane=1:4)
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1C(C2=CC(=CC=C2C1C1=CC=CC=C1)OCCCC1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |